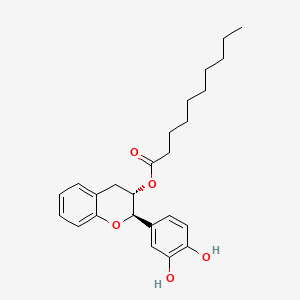
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is a complex organic compound that belongs to the class of flavonoids. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits. It has garnered significant interest in scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- typically involves the esterification of decanoic acid with a flavonoid precursor. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the esterification reaction. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
化学反应分析
Types of Reactions
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: The compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Signal Transduction: The compound modulates signaling pathways related to cell survival, apoptosis, and proliferation.
相似化合物的比较
Similar Compounds
Catechin: Another flavonoid with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with comparable biological activities.
Quercetin: A flavonoid known for its anti-inflammatory and anticancer properties.
Uniqueness
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other flavonoids. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
属性
CAS 编号 |
104748-85-8 |
|---|---|
分子式 |
C25H32O5 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] decanoate |
InChI |
InChI=1S/C25H32O5/c1-2-3-4-5-6-7-8-13-24(28)29-23-17-18-11-9-10-12-22(18)30-25(23)19-14-15-20(26)21(27)16-19/h9-12,14-16,23,25-27H,2-8,13,17H2,1H3/t23-,25+/m0/s1 |
InChI 键 |
HWJYOGRROZBGGH-UKILVPOCSA-N |
手性 SMILES |
CCCCCCCCCC(=O)O[C@H]1CC2=CC=CC=C2O[C@@H]1C3=CC(=C(C=C3)O)O |
规范 SMILES |
CCCCCCCCCC(=O)OC1CC2=CC=CC=C2OC1C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


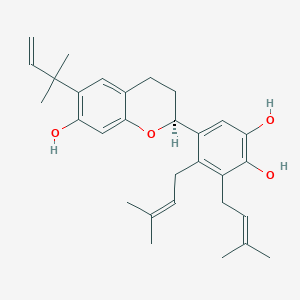


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
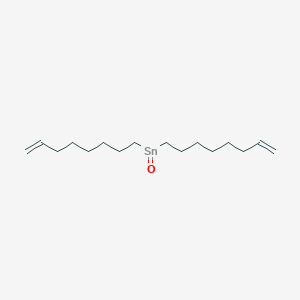


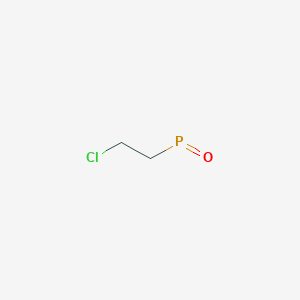
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
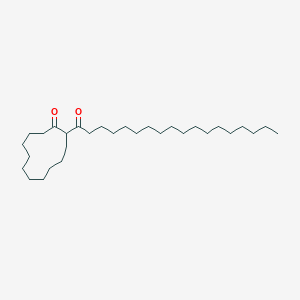
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
